molecular formula C12H13FN2 B13204233 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole

Cat. No.: B13204233
M. Wt: 204.24 g/mol
InChI Key: VCWHQKKPAQJUJW-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole: is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of a fluorine atom and a pyrrolidine ring in its structure makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

    Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole carboxylic acids, while reduction may produce fluoroindoline derivatives.

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(pyrrolidin-3-yl)pyridine
  • 5-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one

Uniqueness

Compared to similar compounds, 5-Fluoro-2-(pyrrolidin-3-YL)-1H-indole exhibits unique properties due to the presence of both the fluorine atom and the pyrrolidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and interact with specific molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

5-fluoro-2-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13FN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2

InChI Key

VCWHQKKPAQJUJW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

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